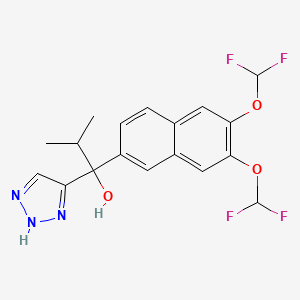

VT-464 racemate

説明

Context of Steroidogenic Enzyme Modulation

Steroidogenesis is a complex cascade of enzymatic reactions that convert cholesterol into a variety of steroid hormones, including androgens and estrogens. tandfonline.comtandfonline.com In certain diseases, such as prostate cancer, the production of androgens can promote tumor growth. nih.gov Therefore, inhibiting the enzymes involved in androgen synthesis is a key therapeutic strategy. tandfonline.comnih.gov Researchers have developed both steroidal and non-steroidal compounds to block these enzymatic pathways. tandfonline.comtandfonline.com

Significance of Cytochrome P450 17A1 (CYP17A1) as a Biochemical Target

A critical enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), which plays a dual role in steroid synthesis. researchgate.netmdpi.comaacrjournals.org It possesses both 17α-hydroxylase and 17,20-lyase activity. researchgate.netmdpi.comwikipedia.org The 17,20-lyase function is the rate-limiting step in the production of androgens. oup.com This makes CYP17A1 a significant target for therapeutic intervention in androgen-dependent diseases. researchgate.netoup.comacs.org Inhibiting CYP17A1 can effectively block the production of androgens. wikipedia.org

Rationale for Selective CYP17A1 Lyase Inhibition in Research Models

While inhibiting CYP17A1 is beneficial, non-selective inhibition can lead to undesirable side effects. The 17α-hydroxylase activity of CYP17A1 is also crucial for the production of cortisol, a vital glucocorticoid. researchgate.netaacrjournals.org Blocking both the hydroxylase and lyase functions can lead to a decrease in cortisol and an excess of mineralocorticoids, requiring the co-administration of prednisone (B1679067) to manage these effects. researchgate.netwikipedia.orgnih.gov

This has driven the scientific pursuit of selective CYP17A1 lyase inhibitors. A selective inhibitor would ideally block androgen production (the lyase activity) while preserving cortisol synthesis (the hydroxylase activity). researchgate.netaacrjournals.orgnih.gov VT-464, also known as Seviteronel (B612235), is a non-steroidal molecule that has been investigated for its selective inhibition of CYP17A1 lyase. researchgate.netmedchemexpress.com The racemic form, VT-464 racemate, contains both the (R) and (S) enantiomers of the compound.

Research has shown that VT-464 selectively inhibits the lyase activity of CYP17A1. researchgate.netnih.gov This selectivity offers the potential to reduce androgen levels without significantly impacting cortisol production, thereby avoiding the need for concurrent steroid therapy in research models. researchgate.netnih.govmedchemexpress.com

Detailed Research Findings

Preclinical studies have explored the efficacy of VT-464 in various cancer models. In a patient-derived xenograft model of castration-resistant prostate cancer (CRPC), treatment with VT-464 led to a significant reduction in tumor volume compared to a vehicle control. researchgate.netnih.govxcessbio.com Mass spectrometry analysis of the tumor tissues from this model revealed that VT-464 significantly decreased intratumoral androgens without affecting cortisol levels. researchgate.netnih.gov

Furthermore, in cultured prostate cancer cells, VT-464 demonstrated a greater ability to reduce androgen receptor (AR) signaling compared to the non-selective CYP17A1 inhibitor, abiraterone (B193195). researchgate.netnih.gov This suggests that the selective inhibition of CYP17A1 lyase by VT-464 may offer a more targeted and potentially more effective approach to blocking androgen-driven processes in research settings.

Interactive Data Table: this compound Research Findings

| Research Model | Key Finding | Reference |

|---|---|---|

| Castration-Resistant Prostate Cancer (CRPC) Xenograft | Significant reduction in tumor volume with VT-464 treatment. | researchgate.netnih.govxcessbio.com |

| CRPC Xenograft Tumor Tissue | Significant decrease in intratumoral androgens; no significant change in cortisol levels. | researchgate.netnih.gov |

| Cultured Prostate Cancer Cells | More effective reduction of androgen receptor (AR) signaling compared to abiraterone. | researchgate.netnih.gov |

| In vitro assays | VT-464 (Seviteronel) shows ~10-fold selectivity for lyase over hydroxylase activity. | medchemexpress.com |

Structure

3D Structure

特性

IUPAC Name |

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization and Enantiomeric Aspects of Vt 464 Racemate

Nature of the Racemic Mixture

The VT-464 racemate is composed of two enantiomers: (R)-seviteronel and (S)-seviteronel. nih.gov Enantiomers are chiral molecules that are mirror images of each other but cannot be superimposed. numberanalytics.com While they often share identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities due to their three-dimensional spatial arrangements. numberanalytics.com

The synthesis of VT-464 typically produces the racemic mixture, which can then be separated into its individual (R) and (S) enantiomers through a process called chiral resolution. numberanalytics.com This separation is crucial because the two enantiomers of seviteronel (B612235) display distinct potencies and selectivities in their interaction with the target enzyme, CYP17A1. nih.govnih.gov The racemate, therefore, represents a combination of these differing pharmacological profiles.

Table 1: Molecular Properties of VT-464 (Seviteronel)

| Property | Value |

|---|---|

| Molecular Formula | C18H17F4N3O3 |

| Molecular Weight | 399.34 g/mol |

| Common Synonyms | Seviteronel, INO-464 |

| CAS Number (Racemate) | 1375603-36-3 |

| Structure | Non-steroidal, naphthalene-based |

Data sourced from references wikipedia.orgchemsrc.comnih.gov

Stereochemical Considerations in Enzyme Interaction

The stereochemistry of VT-464's enantiomers plays a pivotal role in their interaction with the active site of CYP17A1. Both the (R) and (S) forms of seviteronel are inhibitors of the enzyme, but they do so with different efficiencies and selectivities. nih.govresearchgate.net CYP17A1 has two distinct enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. diva-portal.orgresearchgate.net The latter is the primary target for inhibiting androgen production. nih.govresearchgate.net

Research findings indicate that the (S)-enantiomer is a more potent inhibitor of the 17,20-lyase reaction compared to the (R)-enantiomer. nih.govnih.gov One study found (S)-seviteronel to be approximately 12-fold more potent for 17,20-lyase inhibition than (R)-seviteronel. nih.gov The binding of both enantiomers to the heme iron in the enzyme's active site, mediated by a triazole moiety, is a key feature of their inhibitory mechanism. nih.govresearchgate.net This interaction leads to a characteristic Type II binding spectrum. nih.gov

However, potency is not the only differentiating factor. The enantiomers also show differences in selectivity. While the (S)-enantiomer is more potent, some findings suggest the (R)-enantiomer may exhibit greater selectivity for the lyase reaction over the hydroxylase reaction. nih.gov The binding kinetics are also complex; analysis suggests a rapid initial binding event followed by a slower transition to the final iron-complexed state. nih.gov

Table 2: Comparative Inhibitory Activity of VT-464 Enantiomers on CYP17A1

| Enantiomer | Target Activity | IC50 Value | Selectivity Profile |

|---|---|---|---|

| (S)-seviteronel | 17,20-lyase | 430 ± 40 nM | Showed 2.1- to 2.7-fold selectivity for lyase inhibition over hydroxylase inhibition. nih.gov |

| (R)-seviteronel | 17,20-lyase | ~5160 nM (~12x less potent than S) | Showed ~2.3-fold selectivity for lyase inhibition over progesterone (B1679170) hydroxylase inhibition. nih.gov |

Data sourced from reference nih.gov

Non-Steroidal Structural Framework for Enzyme Inhibition

VT-464 is characterized by a non-steroidal structural framework based on a naphthalene (B1677914) core. nih.govnih.gov This design is a deliberate departure from earlier steroidal inhibitors, such as abiraterone (B193195). researchgate.net The rationale behind using a non-steroidal scaffold is to achieve greater selectivity for the target enzyme, CYP17A1, thereby potentially improving the therapeutic profile. researchgate.net

Steroidal inhibitors, due to their structural similarity to the natural steroid substrates of CYP enzymes, can sometimes interact with other enzymes in the steroidogenesis pathway, leading to off-target effects. researchgate.net The non-steroidal nature of VT-464 is intended to provide a more specific fit to the CYP17A1 active site, particularly enhancing its selectivity for inhibiting the 17,20-lyase function over the 17α-hydroxylase function. nih.govresearchgate.net This selective inhibition of the lyase activity is a key attribute of VT-464, aiming to block androgen production more cleanly than non-selective inhibitors. researchgate.netmedchemexpress.com The inclusion of a triazole ring in the structure facilitates a strong interaction with the heme iron at the enzyme's catalytic center, which is crucial for its inhibitory action. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| VT-464 | Seviteronel, INO-464 |

| (R)-seviteronel | (R)-VT-464 |

| (S)-seviteronel | (S)-VT-464 |

| Abiraterone | - |

Mechanistic Investigations of Cyp17a1 Inhibition by Vt 464 Racemate

Enzyme Kinetic Analysis of CYP17A1 Lyase Activity

The kinetic mechanism of VT-464's inhibition of the 17,20-lyase activity of human CYP17A1 has been a subject of detailed investigation. researchgate.net Studies using recombinant human CYP17A1 have characterized the inhibitory effects of VT-464 on the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). researchgate.net The racemate is a potent inhibitor of the lyase function, with the (S)-enantiomer, also known as seviteronel (B612235), being particularly active. mdpi.comambeed.com

Spectroscopic binding assays are crucial for determining the mode of interaction between an inhibitor and a cytochrome P450 enzyme like CYP17A1. mdpi.com These assays distinguish between different binding modes by observing shifts in the Soret absorbance peak of the enzyme's heme iron. mdpi.com When a ligand binds to the active site and directly coordinates with the six-coordinate heme iron, displacing a water molecule, it typically causes a red shift in the Soret peak. mdpi.com This is known as a Type II spectral change and is characteristic of many nitrogen-containing inhibitors. mdpi.comacs.org

Binding studies of non-steroidal inhibitors, including the active enantiomer of VT-464 (seviteronel), with CYP17A1 reveal a Type II spectral change. researchgate.net This indicates a direct coordination bond forming between a nitrogen atom of the inhibitor and the heme iron within the enzyme's active site. mdpi.comresearchgate.net This direct interaction is a hallmark of potent, competitive inhibition for this class of enzymes.

The kinetics of VT-464 binding to CYP17A1 are not a simple, single-step process. Studies on both enantiomers of VT-464 have revealed a more complex, multi-step binding mechanism. researchgate.net Analysis of the binding kinetics indicates a rapid initial formation of an enzyme-inhibitor complex, which is then followed by a slower subsequent change to the final iron-complexed state. acs.orgresearchgate.net

This slow-binding mechanism was elucidated through kinetic studies which showed that the interaction involves multiple species, rather than a simple two-component system. The rate constant for the initial, rapid phase of binding has been determined to be approximately 2 x 10^7 M⁻¹s⁻¹, signifying a high affinity for the enzyme. Kinetic modeling suggests that this initial complex likely forms within the substrate binding site, preceding the final, tighter coordination with the heme iron. researchgate.net Interestingly, further kinetic analyses have indicated that the formation of the final iron-complexed form may not be an absolute prerequisite for enzyme inhibition. acs.orgresearchgate.net

Spectroscopic Characterization of Enzyme-Inhibitor Binding

Differential Inhibition of 17,20-Lyase versus 17α-Hydroxylase Activities

A defining characteristic of VT-464 is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. researchgate.netnih.gov CYP17A1 is a bifunctional enzyme that first hydroxylates pregnenolone (B344588) or progesterone (B1679170) at the 17α position and then, in a second step, cleaves the C17-C20 bond of the 17α-hydroxylated products to produce androgens. wikipedia.orgmedlineplus.gov While many inhibitors block both reactions, VT-464 was specifically optimized for lyase selectivity. researchgate.net

In vitro enzyme assays have demonstrated this preferential inhibition. One study reported that VT-464's inhibition of the lyase reaction was 10-fold more potent than its inhibition of the hydroxylase reaction. researchgate.net This contrasts with inhibitors like abiraterone (B193195), which was found to inhibit the hydroxylase activity more potently than the lyase activity. researchgate.net This selectivity is a key feature of VT-464's mechanism of action. While some enzymatic analyses have shown that the (S)-enantiomer (seviteronel) does not demonstrate significant lyase selectivity on its own, the racemate is considered a potent and selective lyase inhibitor. nih.govpdbj.orgresearchgate.net

Table 1: Comparative Inhibition of CYP17A1 Activities

This table provides a conceptual summary based on reported findings; specific IC50 values can vary between studies.

| Inhibitor | Target Activity | Relative Potency | Reference |

|---|---|---|---|

| VT-464 | 17,20-Lyase | High | researchgate.netnih.gov |

| 17α-Hydroxylase | Low | researchgate.net | |

| Abiraterone | 17,20-Lyase | Lower | researchgate.net |

| 17α-Hydroxylase | Higher | researchgate.net |

Molecular Interactions at the Heme Active Site

The chemical structure of VT-464 features a 1,2,3-triazole group, which plays a central role in its interaction with the CYP17A1 heme iron. researchgate.netxcessbio.com This nitrogen-containing heterocycle is responsible for the direct coordination to the iron atom, consistent with the Type II spectral shift observed in binding assays. researchgate.netmdpi.comresearchgate.net

The nature of this coordinating group is critical to the inhibitor's selectivity. The 1,2,3-triazole moiety in VT-464 is considered a less avid ligand for the heme iron compared to the pyridine (B92270) ring found in the inhibitor abiraterone. researchgate.net This lower-avidity interaction is believed to be a key contributor to VT-464's preferential inhibition of the lyase reaction over the hydroxylase reaction. researchgate.net This suggests that subtle differences in the strength and geometry of the coordination between the inhibitor's heterocyclic nitrogen and the heme iron can significantly influence the selective modulation of CYP17A1's dual enzymatic functions.

Preclinical Evaluation of Vt 464 Racemate Activity

Efficacy Assessment in Castration-Resistant Prostate Cancer (CRPC) Models

The antitumor activity of VT-464 has been assessed in various CRPC xenograft models. In a study using the MDA-PCa-133 patient-derived xenograft model, which expresses the H874Y androgen receptor mutant, treatment with VT-464 significantly reduced tumor volume increase in castrated male mice by more than double compared to the vehicle-treated group. researchgate.netnih.gov This particular xenograft is derived from a bone metastasis of a CRPC patient and is known to express both the full-length androgen receptor and the AR-V7 splice variant. medchemexpress.comchemsrc.com

In another study utilizing an enzalutamide-resistant MR49F xenograft model, oral administration of VT-464 resulted in greater tumor growth inhibition compared to both vehicle and abiraterone (B193195) acetate (B1210297). researchgate.netascopubs.org Similarly, in a LNCaP prostate cancer xenograft model, VT-464 demonstrated dose-dependent inhibition of tumor growth, with the highest dose showing significantly reduced tumor volumes compared to abiraterone acetate. asco.org The efficacy of VT-464 in this model was comparable to that of surgical castration. asco.org

Table 1: Summary of In Vivo Efficacy of VT-464 in CRPC Xenograft Models

| Xenograft Model | Key Feature | VT-464 Effect on Tumor Growth | Comparator | Reference |

|---|---|---|---|---|

| MDA-PCa-133 | Patient-derived, H874Y AR mutant | >2-fold reduction in tumor volume increase vs. vehicle | Vehicle, Abiraterone Acetate | researchgate.netnih.govmedchemexpress.comchemsrc.com |

| MR49F | Enzalutamide-resistant | Greater inhibition than abiraterone acetate | Vehicle, Abiraterone Acetate | researchgate.netascopubs.orgnih.gov |

| LNCaP | Androgen-sensitive | Dose-dependent inhibition; comparable to castration | Vehicle, Abiraterone Acetate, Surgical Castration | asco.org |

A key mechanism of VT-464's action is the suppression of androgen biosynthesis within the tumor microenvironment. researchgate.netnih.gov Mass spectrometry analysis of tumor tissues from the MDA-PCa-133 xenograft model revealed that VT-464 significantly decreased intratumoral androgen levels. researchgate.netnih.gov Notably, it did not affect cortisol levels, highlighting its selectivity for the lyase activity of CYP17A1. researchgate.netnih.gov

In the MR49F xenograft model, both VT-464 and abiraterone acetate significantly lowered intratumoral testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) levels compared to the vehicle. researchgate.netascopubs.org However, the most substantial decrease in these androgens was observed with VT-464 treatment. researchgate.netascopubs.org These findings suggest a more potent suppression of the androgen axis by VT-464 compared to abiraterone acetate. researchgate.netascopubs.org

In Vivo Xenograft Model Studies (e.g., MDA-PCa-133)

In Vitro Cellular and Molecular Investigations

In vitro studies have consistently shown that VT-464 effectively suppresses androgen receptor (AR) transactivation. researchgate.netascopubs.org In C4-2 cells, which are enzalutamide-responsive, and in enzalutamide-resistant MR49C and MR49F cell lines, VT-464 demonstrated a greater decrease in AR transactivation compared to abiraterone. researchgate.netascopubs.orgnih.gov This effect was observed using a probasin luciferase reporter assay. researchgate.netascopubs.org Furthermore, VT-464 was found to be more effective than abiraterone in reducing AR signaling in cultured prostate cancer cells that express the T877A AR mutant. researchgate.netnih.gov This suggests that VT-464 may have advantages in tumors with specific AR mutations. researchgate.netnih.gov Beyond its effects on androgen synthesis, VT-464 also exhibits direct AR antagonist properties. nih.govaacrjournals.org

VT-464 treatment leads to a more significant decrease in the transcription of AR-dependent genes compared to abiraterone in various CRPC cell lines. researchgate.netascopubs.org This includes a reduction in the expression of prostate-specific antigen (PSA). researchgate.netascopubs.org

Interestingly, treatment with both VT-464 and abiraterone in vitro led to an increase in the gene transcripts of several steroidogenic enzymes, including StAR, CYP17A1, HSD17B3, and SRD5A1. researchgate.netascopubs.orgnih.gov This effect was more pronounced with VT-464 treatment. researchgate.netascopubs.orgnih.gov This is thought to be a compensatory response to the potent suppression of androgen synthesis. aacrjournals.org Despite this upregulation of enzyme transcripts, it did not translate to increased androgen production, indicating the sustained inhibitory effect of VT-464. aacrjournals.org

Table 2: In Vitro Effects of VT-464 on Molecular Markers

| Cell Line(s) | Parameter | Effect of VT-464 | Comparator | Reference |

|---|---|---|---|---|

| C4-2, MR49C, MR49F | AR Transactivation | Greater decrease than abiraterone | Abiraterone | researchgate.netascopubs.orgnih.gov |

| T877A mutant cells | AR Signaling | More effective reduction than abiraterone | Abiraterone | researchgate.netnih.gov |

| C4-2, MR49C, MR49F | AR-Dependent Gene Transcription (e.g., PSA) | Greater decrease than abiraterone | Abiraterone | researchgate.netascopubs.org |

| C4-2, MR49C, MR49F | Steroidogenic Enzyme Transcripts (StAR, CYP17A1, HSD17B3, SRD5A1) | Greater increase than abiraterone | Abiraterone | researchgate.netascopubs.orgnih.govcancer-genetics.org |

Impact on Androgen Receptor (AR) Transactivation

Comparative Preclinical Studies with Other CYP17 Inhibitors

Preclinical studies have consistently positioned VT-464 as a more potent and selective inhibitor of CYP17 lyase compared to abiraterone. ascopubs.orgascopubs.org In vitro enzyme assays revealed that VT-464 has a 10-fold greater selectivity for CYP17 lyase over hydroxylase, whereas abiraterone is 6-fold more selective for hydroxylase. ascopubs.org This selectivity of VT-464 is associated with robust androgen suppression without the concomitant increase in upstream steroids or suppression of cortisol that is observed with abiraterone. ascopubs.org

In head-to-head comparisons in CRPC models, VT-464 consistently demonstrated either equivalent or superior activity to abiraterone acetate. ascopubs.org For instance, in C4-2B cells, while both compounds inhibited AR transactivation, VT-464 more potently suppressed the expression of PSA and NKX3.1. ascopubs.org In xenograft models, VT-464 was as effective as abiraterone acetate in decreasing tumor volume but was more potent in reducing intratumoral testosterone and DHT levels. ascopubs.org These preclinical findings suggest that the greater suppression of the AR axis by VT-464 is likely due to a combination of superior, selective inhibition of androgen synthesis and direct AR antagonism. nih.govaacrjournals.org

Structure Activity Relationship Sar Studies of Vt 464 Analogs

Identification of Structural Features Critical for CYP17A1 Inhibition

The inhibitory activity of VT-464 and its analogs against CYP17A1 is contingent on several key structural motifs that facilitate high-affinity binding to the enzyme's active site. VT-464 is a nonsteroidal inhibitor, a class of compounds designed to overcome some of the limitations associated with steroidal inhibitors like abiraterone (B193195). researchgate.netresearchgate.net

A central feature for the activity of most potent CYP17A1 inhibitors is the presence of a nitrogen-containing heterocycle capable of coordinating with the heme iron atom at the core of the enzyme's active site. mdpi.com In VT-464, this crucial interaction is mediated by a 4-(1,2,3-Triazole) moiety. aacrjournals.orgresearchgate.net X-ray crystallography studies of CYP17A1 in complex with nonsteroidal inhibitors, including seviteronel (B612235), have confirmed that they bind by coordinating to the heme iron, a mechanism shared with steroidal inhibitors like abiraterone. pdbj.org This coordination is essential for competitive inhibition of the enzyme's catalytic functions. pdbj.org

Stereoselective Contributions to Inhibitory Potency and Selectivity

CYP17A1 is a bifunctional enzyme, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. researchgate.net A major goal in the development of second-generation inhibitors like VT-464 was to achieve selectivity for the 17,20-lyase reaction, which is essential for androgen synthesis, while sparing the 17α-hydroxylase activity required for cortisol production. researchgate.netaacrjournals.org This selectivity can potentially reduce side effects associated with cortisol depletion. wikipedia.org

SAR studies have revealed that stereochemistry plays a pivotal role in determining both the potency and selectivity of non-steroidal CYP17A1 inhibitors. Although VT-464 is a racemate, studies on related compounds and its specific enantiomers have elucidated these contributions. For instance, structural and functional evaluations of different stereoisomers of the non-steroidal inhibitor orteronel (B1684507), as well as seviteronel, have shown that enantiomers can bind to distinct conformations of the CYP17A1 enzyme. pdbj.org

Specifically, (-)-orteronel was found to be 8- to 11-fold selective for lyase inhibition, whereas the less potent (+)-orteronel and (-)-seviteronel did not show significant lyase selectivity in direct enzymatic analyses. pdbj.org Despite this, VT-464 (as a racemate) is reported to have an approximately 10-fold selectivity for inhibiting 17,20-lyase over 17α-hydroxylase. wikipedia.org This suggests complex interactions within the active site where the stereoconfiguration influences the precise positioning of the inhibitor, thereby differentially affecting the two distinct enzymatic reactions.

The following table summarizes the inhibitory activities of seviteronel and orteronel enantiomers against the two functions of CYP17A1, illustrating the impact of stereochemistry.

| Compound | CYP17A1 Function | IC₅₀ (nM) | Selectivity (Hydroxylase/Lyase) |

| (-)-Seviteronel | 17α-Hydroxylase | 670 | 0.97 |

| 17,20-Lyase | 690 | ||

| (-)-Orteronel | 17α-Hydroxylase | 2200 | 11 |

| 17,20-Lyase | 200 | ||

| (+)-Orteronel | 17α-Hydroxylase | 5400 | 1.1 |

| 17,20-Lyase | 5000 | ||

| Data sourced from structural and functional evaluations of CYP17A1 inhibitors. pdbj.org |

Rational Design and Synthesis of Derivatives for Enhanced Activity

The development of VT-464 is a prime example of rational drug design, where structural insights into the target enzyme are used to create inhibitors with improved properties. The primary goal was to design a non-steroidal inhibitor with high selectivity for the 17,20-lyase activity of CYP17A1. researchgate.net This approach aimed to minimize the mineralocorticoid excess and cortisol depletion seen with non-selective inhibitors, thereby potentially obviating the need for co-administration of prednisone (B1679067). researchgate.netaacrjournals.org

The design process for VT-464 and its analogs involves several key strategies:

Structure-Based Design: Utilizing X-ray crystal structures of CYP17A1 complexed with its substrates or other inhibitors provides a blueprint of the active site. taylorandfrancis.comscispace.com This information allows medicinal chemists to design molecules that fit optimally within the active site and form key interactions, such as the coordination to the heme iron. mdpi.compdbj.org

Scaffold Hopping and Modification: Moving from a steroidal backbone (like abiraterone) to a novel non-steroidal scaffold was a critical step. mdpi.com The synthesis of various analogs involves modifying different regions of the lead molecule to enhance potency and selectivity. acs.org For example, exploring different heterocyclic moieties for heme coordination or altering substituent groups on the main scaffold can fine-tune the compound's pharmacological profile.

Focus on Selectivity: The rational design of abiraterone analogs has demonstrated that modifications to the inhibitor structure can significantly alter selectivity between CYP17A1 and other cytochrome P450 enzymes, such as CYP21A2. scispace.com A similar principle applies to achieving intra-enzyme selectivity in VT-464. By creating derivatives that subtly alter their positioning within the active site, it is possible to preferentially disrupt the lyase reaction over the hydroxylase reaction. pdbj.org

The synthesis of novel derivatives often begins with versatile chemical intermediates that can be readily modified. acs.org For instance, the synthesis of a library of 1,3-oxazole sulfonamides was achieved from a common intermediate, allowing for the systematic exploration of SAR. acs.org This iterative process of design, synthesis, and biological evaluation is fundamental to discovering compounds with enhanced activity and more desirable therapeutic profiles. tandfonline.comunibe.ch

Advanced Computational and Structural Biology Analyses

Molecular Docking Simulations of VT-464 Racemate with CYP17A1

Molecular docking simulations have been instrumental in predicting the binding mode of VT-464 and its enantiomers within the active site of CYP17A1. These computational studies consistently show that non-steroidal inhibitors like VT-464 (seviteronel) and orteronel (B1684507) bind to CYP17A1 in a manner that involves coordination with the heme iron, a feature also observed with steroidal inhibitors. acs.orgrcsb.org

Docking studies have revealed that for compounds with multiple potential coordinating moieties, such as those containing both pyridine (B92270) and benzimidazole (B57391), either group can coordinate with the heme iron. mdpi.com In the case of VT-464 and its analogs, the sp2-hybridized nitrogen atom of a substituent is predicted to directly interact with the heme iron. mdpi.comnih.gov This interaction is a hallmark of many potent CYP17A1 inhibitors. mdpi.com

Computational models, including those generated by methods like AlphaFold2, are being used to create more accurate representations of the CYP17A1-ligand complex, which can aid in the design of novel inhibitors. nih.gov These models help in understanding not only the direct interactions with the heme but also the role of surrounding amino acid residues in stabilizing the inhibitor within the active site. researchgate.net For instance, molecular dynamics simulations have highlighted the importance of hydrophobic interactions with residues like Phe114, Ile371, and Val482 in the binding of inhibitors. researchgate.net Furthermore, recent computational work has focused on exploring alternative binding sites, such as a secondary binding site near the substrate entry channel, which could offer new avenues for designing non-heme-interacting inhibitors. acs.orgdiva-portal.org

| Compound | Predicted Binding Interaction | Key Interacting Residues | Simulation Method | Reference |

|---|---|---|---|---|

| (S)-seviteronel (VT-464) | Coordination to heme iron | Not specified | Binding studies | acs.orgrcsb.org |

| (R)-orteronel and (S)-orteronel | Coordination to heme iron | Not specified | Binding studies | acs.orgrcsb.org |

| Generic Non-steroidal Inhibitors | Coordination of sp2-hybridized nitrogen to heme iron | Phe114, Ile371, Val482 (hydrophobic interactions) | Molecular Dynamics | mdpi.comresearchgate.net |

| Novel Non-steroidal Inhibitors | Potential binding to a secondary, non-heme site | Not specified | Funnel Metadynamics | acs.orgdiva-portal.org |

X-ray Crystallographic Studies of CYP17A1-Inhibitor Complexes

X-ray crystallography has provided invaluable atomic-level insights into how inhibitors bind to CYP17A1. As of recent analyses, there are 16 structures of human CYP17A1 complexes available in the Protein Data Bank (PDB). nih.gov The first crystal structures of CYP17A1 in complex with the steroidal inhibitors abiraterone (B193195) (PDB ID: 3RUK) and galeterone (B1683757) (PDB ID: 3SWZ) were solved in 2012. nih.govresearchgate.netrcsb.org These structures revealed that the inhibitors bind with their steroid core at a 60° angle to the heme plane, and a nitrogen atom from a substituent coordinates with the heme iron. mdpi.comnih.gov The 3β-hydroxyl group of these inhibitors forms a hydrogen bond with Asn202. mdpi.comnih.gov

Crystal structures of CYP17A1 bound to the non-steroidal inhibitors (S)-seviteronel (PDB ID: 5IRV) and both (R)- and (S)-orteronel (PDB ID: 5IRQ) have also been determined. acs.orgrcsb.orgrcsb.org These structures confirm that, similar to steroidal inhibitors, the non-steroidal compounds coordinate to the heme iron. rcsb.orgrcsb.org Specifically, the naphthalene (B1677914) moiety of orteronel and seviteronel (B612235) occupies a similar space as the steroid core of abiraterone. acs.org

Interestingly, these crystallographic studies have also revealed unexpected features. For instance, in the structure with (S)-orteronel, an unresolved electron density was observed, suggesting the presence of a peripheral ligand or a metastable binding site. acs.orgdiva-portal.org This observation hints at the possibility of allosteric modulation of CYP17A1 activity. acs.orgrcsb.org

| PDB ID | Ligand | Resolution (Å) | Key Structural Features | Reference |

|---|---|---|---|---|

| 3RUK | Abiraterone | 2.60 | Coordination of pyridine nitrogen to heme iron; 60° angle of steroid core to heme plane; H-bond with Asn202. | nih.govrcsb.org |

| 3SWZ | Galeterone | Not specified in provided text | Similar binding mode to abiraterone. | nih.gov |

| 5IRV | (S)-seviteronel (VT-464) | 3.10 | Coordination to heme iron; binds similarly to both observed CYP17A1 conformations. | acs.orgrcsb.org |

| 5IRQ | (R)- and (S)-orteronel | 2.20 | Coordination to heme iron; enantiomers bind to distinct CYP17A1 conformations; presence of a peripheral ligand. | acs.orgrcsb.org |

Conformational Dynamics of CYP17A1 Upon VT-464 Binding

The binding of inhibitors to CYP17A1 is not a simple lock-and-key event but rather a dynamic process that can involve significant conformational changes in the enzyme. Studies have shown that the binding of inhibitors like VT-464 (seviteronel) and orteronel to CYP17A1 is a multi-step process. researchgate.net There is an initial rapid binding event, followed by a slower conformational change that leads to the final, tightly bound complex. researchgate.net

Kinetic studies and modeling suggest that the initial binding of the inhibitor is sufficient to inhibit both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, even before the final conformational rearrangement occurs. acs.orgresearchgate.net This indicates that the formation of the direct iron-ligand bond may not be an absolute prerequisite for inhibition, although it likely enhances the inhibitory potency. acs.org

Furthermore, the binding of different inhibitors can induce or select for distinct conformations of CYP17A1. For example, (S)-seviteronel binds similarly to two different observed conformations of the enzyme, whereas the enantiomers of orteronel bind to distinct conformations that differ in a region associated with ligand entry and exit. acs.orgrcsb.org These conformational differences may play a role in the selectivity of inhibitors for the lyase versus the hydroxylase activity of CYP17A1. acs.org The interaction with cytochrome b5, a known allosteric modulator of CYP17A1, is also believed to cause conformational changes that can influence inhibitor binding and enzyme activity. acs.orgresearchgate.net

Recent research has also explored the direct interaction of CYP17A1 inhibitors with the androgen receptor (AR). jci.org Conformational profiling has shown that when bound to inhibitors like seviteronel and abiraterone, the AR adopts a conformation similar to the unbound (apo) state, which prevents its nuclear localization and transcriptional activity. jci.org This suggests a dual mechanism of action for these compounds, involving both the inhibition of androgen synthesis and direct antagonism of the AR. jci.org

| Observation | Experimental/Computational Method | Implication | Reference |

|---|---|---|---|

| Multi-step binding process (rapid initial binding followed by slow conformational change) | Kinetic studies | Inhibition occurs upon initial binding, prior to final complex formation. | researchgate.net |

| (S)-seviteronel binds to two CYP17A1 conformations; orteronel enantiomers bind to distinct conformations | X-ray crystallography | Conformational selection may influence inhibitor selectivity. | acs.orgrcsb.org |

| Inhibitor-bound androgen receptor adopts an apo-like conformation | Conformational profiling | Dual mechanism of action: CYP17A1 inhibition and direct androgen receptor antagonism. | jci.org |

| Interaction with cytochrome b5 induces conformational changes | Thermodynamic studies | Allosteric modulation of inhibitor binding and enzyme activity. | acs.orgresearchgate.net |

Investigation of Resistance Mechanisms to Cyp17a1 Inhibition in Preclinical Contexts

Androgen Receptor Pathway Adaptations in Resistance

Acquired resistance to second-generation anti-hormonal agents is frequently driven by adaptations within the androgen receptor pathway. nih.gov These adaptations include the overexpression of the AR, the emergence of AR splice variants, and the development of specific point mutations. nih.govmdpi.com

Role of AR Overexpression and Splice Variants (e.g., AR-V7)

Increased expression of the androgen receptor is a well-documented mechanism of resistance, enabling cancer cells to remain sensitive to low levels of androgens. mdpi.com Preclinical studies have demonstrated that enzalutamide-resistant LNCaP cells exhibit higher levels of both AR and its splice variants. mdpi.com

One of the most clinically relevant splice variants is AR-V7, which lacks the ligand-binding domain and is therefore constitutively active. aacrjournals.org The presence of AR-V7 has been associated with resistance to both enzalutamide (B1683756) and abiraterone (B193195). onclive.com In preclinical models, VT-464 has shown activity in inhibiting AR-V7. In C4-2B prostate cancer cells, which express high levels of AR-V7, 1 μM of VT-464 inhibited AR-V7-dependent reporter activity by 50%. aacrjournals.org This suggests that while AR-V7 confers resistance to some androgen biosynthesis inhibitors, VT-464 may retain some efficacy. aacrjournals.org

Characterization of AR Point Mutations (e.g., T878A, L702H)

Point mutations in the AR ligand-binding domain can alter ligand specificity and lead to resistance. The T878A and L702H mutations are associated with resistance to abiraterone, where the AR can be activated by progesterone (B1679170)/pregnenolone (B344588) and glucocorticoids, respectively. nih.govaacrjournals.orgcancer.gov The F876L mutation confers resistance to enzalutamide by converting it into an agonist. nih.govaacrjournals.org

VT-464 has demonstrated the ability to act as a competitive antagonist against both wild-type and mutated forms of the AR, including the T877A (a historical name for T878A) and F876L variants. aacrjournals.orgcancer.gov Preclinical data indicate that seviteronel (B612235) can overcome the F877L mutation that arises after treatment with enzalutamide or abiraterone. mdpi.com Furthermore, VT-464 was found to be more effective than abiraterone in reducing AR signaling in cultured prostate cancer cells that express the T877A AR mutant. researchgate.net Studies have shown that patients with T878A or L702H mutations have a poorer response to abiraterone or enzalutamide treatment. mdpi.com

Endogenous Androgen Biosynthesis as a Resistance Driver

The continued production of androgens within the tumor microenvironment is a key mechanism of resistance to androgen deprivation therapy and CYP17A1 inhibitors. mdpi.com Enzalutamide-resistant cell lines have been found to have upregulated androgens and over-expressed genes involved in androgen biosynthesis. mdpi.com VT-464, as a selective inhibitor of CYP17A1 lyase, directly targets this resistance mechanism by blocking the conversion of pregnenolone and progesterone to androgens, thereby decreasing the levels of testosterone (B1683101) and other androgens. mdpi.com

In preclinical studies, VT-464 has demonstrated potent inhibition of androgen synthesis. aacrjournals.org Mass spectrometry analysis of xenograft tumor tissues treated with VT-464 showed a significant decrease in intratumoral androgens. researchgate.net This selective inhibition of the lyase activity of CYP17A1, without significantly affecting the 17α-hydroxylase activity, is a key feature of VT-464, potentially reducing side effects associated with mineralocorticoid excess.

Development and Characterization of Preclinical Resistance Models

To study the mechanisms of resistance and evaluate novel therapeutic strategies, various preclinical models have been developed. These include castration-resistant prostate cancer cell lines and patient-derived xenografts (PDXs).

Several in vivo models using CRPC cell lines have been instrumental in characterizing the efficacy of VT-464. These include:

MR49F and MDA-PCA-133: These cell lines have been used to demonstrate the effectiveness of seviteronel. nih.govcancer.gov

LNCaP: This cell line, which expresses the AR T877A mutation, has also been used in studies with seviteronel. nih.govcancer.gov

Enzalutamide-resistant cell lines (C4-2, C4-2B, MR49C, MR49F): Seviteronel was shown to be a more potent inhibitor of cell growth in these lines compared to abiraterone. aacrjournals.org

MDA-PCa-133 xenograft: This model, derived from a CRPC bone metastasis and expressing both full-length AR and AR-V7, showed that both VT-464 and abiraterone reduced tumor volume significantly compared to vehicle. aacrjournals.orgresearchgate.net

MR49F xenograft model: In this enzalutamide-resistant model, VT-464 demonstrated greater tumor growth inhibition and a more significant decrease in serum PSA levels compared to abiraterone. aacrjournals.orgresearchgate.net

These preclinical models have been crucial in demonstrating that VT-464 has anticancer activity in the setting of CRPC and enzalutamide resistance, largely due to its dual mechanism of selective CYP17 lyase inhibition and direct AR antagonism. aacrjournals.org

| Preclinical Model | Key AR Feature(s) | Investigated Compound(s) | Key Finding | Reference |

| C4-2B Cells | High AR-V7 expression | VT-464, Abiraterone | VT-464 inhibited AR-V7-dependent reporter activity by 50% at 1 µM. | aacrjournals.org |

| LNCaP Cells | T877A mutation | Seviteronel | Seviteronel is effective in this model expressing the T877A mutation. | nih.govcancer.gov |

| Enzalutamide-Resistant Cell Lines (MR49C, MR49F) | Enzalutamide resistance | Seviteronel, Abiraterone | Seviteronel was more potent than abiraterone in these resistant lines. | aacrjournals.orgaacrjournals.org |

| MDA-PCa-133 Xenograft | H874Y AR mutant, AR-V7 | VT-464, Abiraterone | VT-464 and abiraterone significantly reduced tumor volume. VT-464 decreased intratumoral androgens. | aacrjournals.orgresearchgate.net |

| MR49F Xenograft | Enzalutamide resistance | VT-464, Abiraterone | VT-464 showed greater tumor growth inhibition and PSA reduction than abiraterone. | aacrjournals.orgresearchgate.net |

Future Research Directions and Translational Implications

Expanding Research to Other Steroidogenic Pathways

The primary mechanism of VT-464 is the targeted inhibition of CYP17A1, a critical enzyme in the production of androgens like testosterone (B1683101). nih.gov However, the complexity of steroidogenesis, which includes the classical, backdoor, and other alternative pathways, presents opportunities to explore the broader impact of selective CYP17A1 inhibition.

Future research should systematically investigate the effects of VT-464 racemate and its individual enantiomers on the full spectrum of steroidogenic pathways. While VT-464 was designed to selectively inhibit the 17,20-lyase activity of CYP17A1, thereby sparing glucocorticoid and mineralocorticoid synthesis, its subtle influence on other enzymes and pathways is not fully elucidated. nih.gov For instance, the "backdoor" pathway, which also leads to the production of potent androgens like dihydrotestosterone (B1667394) (DHT), relies on CYP17A1 activity, and understanding how selective lyase inhibition by VT-464 modulates this pathway compared to dual inhibitors is a key research question. nih.gov

Furthermore, steroidogenesis is not confined to the adrenal glands and gonads. Recent studies have identified the expression of various steroidogenic enzymes, including CYP21A2 and CYP11B1, in tissues like the human placenta, with some controversy remaining about the expression of CYP17A1. mdpi.com Investigating the activity of VT-464 in such extra-adrenal and extra-gonadal sites of steroid synthesis could reveal novel therapeutic applications or important physiological effects. Research could explore whether VT-464 impacts the synthesis of neurosteroids in the brain or local steroid production in other tissues, expanding its potential relevance beyond hormone-dependent cancers.

Novel Applications of CYP17A1 Inhibitor Research Methodologies

The development and study of CYP17A1 inhibitors like VT-464 have spurred the advancement of sophisticated research methodologies that have broad applicability in drug discovery. These techniques can be repurposed to investigate other complex drug targets.

Computational and Structural Biology Techniques:

Structural Bioinformatics: Methods such as molecular docking, molecular mechanics generalized born surface area (MM-GBSA), and molecular dynamics (MD) simulations have been pivotal in identifying and optimizing selective CYP17A1 lyase inhibitors. oup.comoup.com These computational tools can be applied to discover selective inhibitors for other bifunctional enzymes or different members of the vast cytochrome P450 superfamily.

Enhanced Sampling Simulations: Advanced computational methods like Funnel Metadynamics have been used to explore secondary binding sites on CYP17A1. acs.org This methodology is highly valuable for identifying allosteric binding sites on other enzymes, offering a path to develop novel modulators with unique mechanisms of action that may offer improved selectivity and efficacy.

Cheminformatics and QSAR: The use of cheminformatics and quantitative structure-activity relationship (QSAR) modeling has been effective in analyzing large datasets of CYP17A1 inhibitors to guide drug discovery. mdpi.com This data-driven approach can accelerate the identification and optimization of lead compounds for a wide array of therapeutic targets.

Biochemical and Kinetic Analysis:

Multi-Step Binding Kinetics: Studies on seviteronel (B612235) revealed a multi-step binding process to CYP17A1, where an initial complex forms rapidly, followed by a slower adjustment to the final iron-complexed state. nih.gov This detailed kinetic analysis demonstrated that tight inhibition can be achieved without the final iron-coordination step, a crucial insight for designing new P450 inhibitors that may not require a heme-binding moiety. nih.govacs.org Applying these kinetic investigation techniques to other enzyme targets could uncover similar complex binding mechanisms, informing more rational drug design.

These methodologies, refined during the investigation of CYP17A1 inhibitors, form a powerful toolkit for modern drug discovery, enabling researchers to tackle other challenging targets with greater precision.

Q & A

Q. What is the primary mechanism of action of VT-464 racemate, and how does it differ from other CYP17A1 inhibitors like abiraterone?

this compound is a nonsteroidal, small-molecule inhibitor that selectively targets the 17,20-lyase activity of CYP17A1 (IC₅₀ = 69 nM in human lyase assays), sparing hydroxylase activity . Unlike abiraterone, which inhibits both CYP17A1 hydroxylase and lyase activities, VT-464's selectivity reduces off-target adrenal steroidogenesis disruptions. Methodologically, this is validated using in vitro luciferase reporter assays (e.g., probasin-ARE reporters) and in vivo LC-MS/MS measurements of intratumoral androgens (e.g., testosterone, DHT) in castration-resistant prostate cancer (CRPC) xenograft models .

Q. Which preclinical models are most appropriate for studying this compound’s antitumor efficacy?

Key models include:

- C4-2B cells : Androgen-sensitive CRPC line for assessing AR transactivation suppression via luciferase reporters .

- MR49F xenografts : Enzalutamide-resistant CRPC models to evaluate VT-464’s efficacy in overcoming drug resistance .

- PC3 cells transiently transfected with AR mutants (e.g., T877A, F877L) : To study AR antagonism and mutant-specific effects . Steroidogenic enzyme expression (e.g., StAR, HSD17B3) should be monitored via qRT-PCR to assess compensatory pathways .

Q. What are the critical pharmacokinetic parameters to optimize in this compound dosing for in vivo studies?

- Solubility : Use fresh DMSO stock (50 mg/mL) to avoid hydrolysis-related variability .

- Dosing frequency : BID oral dosing in murine models achieves sustained lyase inhibition, as inferred from intratumoral androgen suppression (e.g., >2-fold reduction vs. abiraterone acetate) .

- Bioavailability : Monitor plasma/tumor steroid ratios via LC-MS to confirm target engagement .

Advanced Research Questions

Q. How can contradictory data on VT-464’s efficacy against AR mutants (e.g., T877A vs. H874Y) be resolved?

Discrepancies arise from assay conditions:

- T877A mutants : VT-464 shows potent AR antagonism (IC₅₀ < 100 nM) in luciferase assays due to direct ligand-binding domain interactions, validated via biolayer interferometry .

- H874Y mutants : Limited inhibition observed in transient transfection assays, possibly due to structural promiscuity allowing activation by non-androgens (e.g., progesterone) . Recommendation: Use isogenic cell lines (e.g., CRISPR-edited AR variants) and standardized reporter systems to control for expression levels .

Q. What experimental designs are recommended to compare this compound’s androgen suppression efficacy with abiraterone?

- Head-to-head xenograft trials : Use MR49F models treated with equimolar doses of VT-464 and abiraterone acetate. Measure tumor growth inhibition (TGI), PSA levels, and intratumoral androgens (DHT, testosterone) at serial timepoints .

- Co-administration with glucocorticoids : Abiraterone requires glucocorticoid replacement to mitigate adrenal insufficiency; VT-464’s lyase selectivity may avoid this need. Test via adrenal androgen panel (e.g., corticosterone, aldosterone) in adrenalectomized models .

Q. How does the racemate form impact VT-464’s pharmacological profile compared to enantiopure preparations?

- Metabolic stability : Racemates may exhibit divergent CYP3A4/5 metabolism vs. single enantiomers, affecting half-life. Use chiral HPLC to isolate enantiomers and compare in vitro hepatic microsomal stability .

- Bridging studies : Leverage existing racemate data (e.g., IC₅₀, toxicity) to justify enantiomer development under FDA/EMA guidelines, supplemented by in vivo PK/PD comparisons in CRPC models .

Data Contradictions and Interpretation

Q. Why do some studies report superior AR axis suppression by VT-464 vs. abiraterone, while others suggest overlapping resistance mechanisms?

- Superior suppression : VT-464 reduces AR-regulated genes (e.g., KLK3/PSA) by >50% vs. abiraterone in ENZ-resistant models, attributed to combined CYP17A1 inhibition and AR antagonism .

- Shared resistance : Mutations (e.g., H874Y) or splice variants (AR-V7) may confer cross-resistance. Profile circulating tumor DNA in xenograft serums via ddPCR to detect emergent mutations during VT-464 treatment .

Methodological Best Practices

Q. What controls are essential when assessing VT-464’s off-target effects on steroidogenic enzymes?

- Negative controls : Use CYP17A1-knockout cells (e.g., CRISPR/Cas9) to isolate lyase-specific effects.

- Positive controls : Co-treat with ketoconazole (broad CYP inhibitor) to benchmark enzyme inhibition .

- Tissue-specific panels : Profile adrenal vs. tumor steroids to distinguish on-target (tumor) and off-target (adrenal) effects .

Clinical Translation Considerations

Q. How do preclinical findings inform the design of VT-464 clinical trials for CRPC?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。